6-bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole
Overview
Description
6-Bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole is an organic synthesis intermediate and pharmaceutical intermediate, mainly used in laboratory research and chemical pharmaceutical synthesis processes .
Synthesis Analysis
The synthesis of 6-Bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole is derived from 1H-Benzimidazole, 5-bromo-7-fluoro-2-methyl- and Acetone . The process involves adding n-heptane with twice the mass ratio to recrystallize, cooling to 5°C and crystallizing for two hours, and filtering to obtain a pale yellow to off-white product .Molecular Structure Analysis
The molecular formula of 6-Bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole is C11H12BrFN2 .Chemical Reactions Analysis
During the synthesis process, water produced by the reaction was separated and washed twice with 200 g of water. The upper layer was organic. The phase is concentrated to dryness, and the yellow solid obtained is the crude product .Physical And Chemical Properties Analysis
The boiling point of 6-Bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole is predicted to be 353.4±22.0 °C. It has a density of 1.49 and is stored in a sealed, dry environment at room temperature .Scientific Research Applications
Molecular Structure Studies
The molecular structures of benzimidazole derivatives, similar to 6-bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzimidazole, have been extensively studied. For instance, the molecular structure of a derivative obtained during the synthesis of an antitubercular agent was analyzed using X-ray and DFT study, shedding light on the complex molecular interactions and geometries of such compounds (Richter et al., 2023). Additionally, the X-ray diffraction structures of regioisomers of N-methylated benzimidazole compounds, which have relevance in the design of amyloid-avid probes, have been detailed, demonstrating the significant structural diversity within this class of compounds (Ribeiro Morais et al., 2012).
Synthetic Methods and Drug Development
The synthesis of fluorinated heterocyclic compounds, including benzimidazole derivatives, has been a key area of research. These compounds, confirmed by various analytical techniques, have been screened for antibacterial and anti-inflammatory activities, showcasing the potential of benzimidazole derivatives in drug development (Binoy et al., 2021). The synthesis and evaluation of novel 1H-benzimidazole derivatives and analogues, for instance, have shown excellent tuberculostatic activity against strains of Mycobacterium tuberculosis and Mycobacterium bovis (Gobis et al., 2015).
Physicochemical and Optical Properties
The physicochemical and DFT studies of benzimidazole derivatives reveal their potential as organic nonlinear optical (NLO) materials. Significant hyperpolarizability values suggest these molecules are promising candidates for applications in various NLO devices (Manikandan et al., 2019). Additionally, the synthesis of a novel spirobifluorene derivative from a benzimidazole compound demonstrated excellent spectral sensitivities to pH changes and potential as an optical pH sensor (Ron, 2014).
Safety And Hazards
properties
IUPAC Name |
6-bromo-4-fluoro-2-methyl-1-propan-2-ylbenzimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrFN2/c1-6(2)15-7(3)14-11-9(13)4-8(12)5-10(11)15/h4-6H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJQZRZLUEGCXFN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1C(C)C)C=C(C=C2F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrFN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90719275 | |
Record name | 6-Bromo-4-fluoro-2-methyl-1-(propan-2-yl)-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90719275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole | |
CAS RN |
1231930-33-8 | |
Record name | 6-Bromo-4-fluoro-2-methyl-1-(1-methylethyl)-1H-benzimidazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1231930-33-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Bromo-4-fluoro-2-methyl-1-(propan-2-yl)-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90719275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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